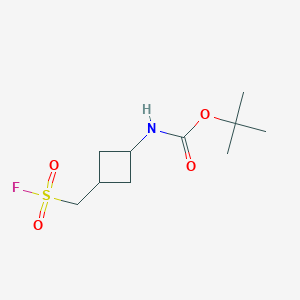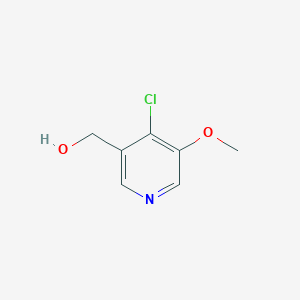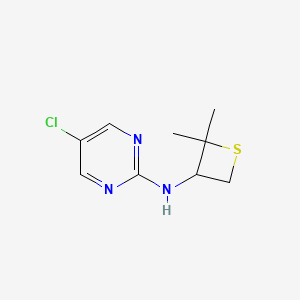
Lithium dimethyldiphenylborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium dimethyldiphenylborate(1-): is an organoboron compound with the chemical formula C14H16BLi. It is a lithium salt of dimethyldiphenylborate and is used in various chemical applications due to its unique properties. This compound is known for its role in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium dimethyldiphenylborate(1-) can be synthesized through the reaction of dimethyldiphenylborane with lithium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of lithium dimethyldiphenylborate(1-) involves similar synthetic routes but on a larger scale. The process includes the careful handling of reagents and solvents to maintain the purity and yield of the compound. The reaction conditions are optimized to ensure efficient production while minimizing waste and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Lithium dimethyldiphenylborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various organoboron compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Lithium dimethyldiphenylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of boron-containing polymers and materials.
Biology and Medicine: In biological research, the compound is used in the synthesis of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: In industrial applications, lithium dimethyldiphenylborate(1-) is used in the production of advanced materials, including boron-doped semiconductors and ceramics. It is also used in the manufacturing of lithium-ion batteries as an electrolyte additive to improve performance and stability.
Mecanismo De Acción
The mechanism of action of lithium dimethyldiphenylborate(1-) involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, leading to its therapeutic effects in cancer treatment through BNCT.
Comparación Con Compuestos Similares
Lithium diphenylborohydride: Another lithium boron compound used in organic synthesis.
Lithium triethylborohydride: Used as a reducing agent in organic chemistry.
Lithium tetraphenylborate: Used as a reagent in analytical chemistry.
Uniqueness: Lithium dimethyldiphenylborate(1-) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various molecules makes it a versatile reagent in both research and industrial applications.
Propiedades
Número CAS |
68132-95-6 |
|---|---|
Fórmula molecular |
C14H16BLi |
Peso molecular |
202.1 g/mol |
Nombre IUPAC |
lithium;dimethyl(diphenyl)boranuide |
InChI |
InChI=1S/C14H16B.Li/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;/q-1;+1 |
Clave InChI |
PLWLZCNQCFXUPO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C)(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


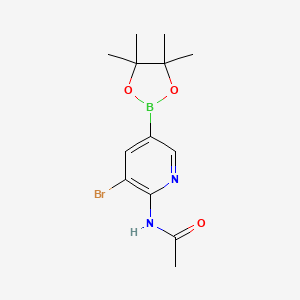

![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
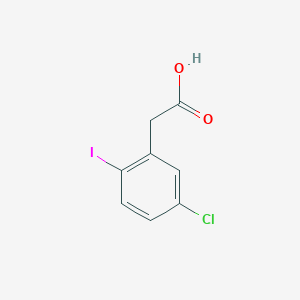
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
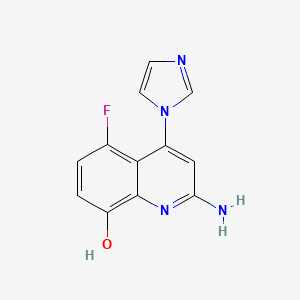
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)


